Methyl 4-fluorocinnamate

Nitrification inhibition Agricultural sustainability Structure-activity relationship

Methyl 4-fluorocinnamate (CAS 96426-60-7), also known as methyl (E)-3-(4-fluorophenyl)prop-2-enoate, is a fluorinated derivative of the naturally occurring cinnamate ester scaffold. It is a solid compound with a molecular weight of 180.18 g/mol and a melting point of 45–49 °C.

Molecular Formula C10H9FO2
Molecular Weight 180.17 g/mol
CAS No. 96426-60-7
Cat. No. B3176003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-fluorocinnamate
CAS96426-60-7
Molecular FormulaC10H9FO2
Molecular Weight180.17 g/mol
Structural Identifiers
SMILESCOC(=O)C=CC1=CC=C(C=C1)F
InChIInChI=1S/C10H9FO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7H,1H3/b7-4+
InChIKeyHSNCAEKOZRUMTB-QPJJXVBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Fluorocinnamate (CAS 96426-60-7): A Procurement Guide for Fluorinated Cinnamate Research


Methyl 4-fluorocinnamate (CAS 96426-60-7), also known as methyl (E)-3-(4-fluorophenyl)prop-2-enoate, is a fluorinated derivative of the naturally occurring cinnamate ester scaffold. It is a solid compound with a molecular weight of 180.18 g/mol and a melting point of 45–49 °C . Its structure comprises a phenyl ring with a para-fluoro substituent, an α,β-unsaturated ester moiety, and a methyl ester group. This combination of a reactive conjugated system and a highly electronegative fluorine atom imparts distinct electronic and physicochemical properties compared to its non-fluorinated or differently substituted analogs [1].

Why Methyl 4-Fluorocinnamate Cannot Be Arbitrarily Substituted by Other Cinnamate Analogs


The biological and physicochemical profile of methyl 4-fluorocinnamate is highly sensitive to the nature and position of the substituent on the phenyl ring. A structure-activity relationship (SAR) study on nitrification inhibition revealed that a para-fluoro substitution confers significantly higher potency than the unsubstituted parent compound [1]. Similarly, antimicrobial studies show that the specific electronic properties of the fluorine atom result in a distinct minimum inhibitory concentration (MIC) profile compared to chloro or bromo analogs [2]. Even subtle changes, such as swapping the methyl ester for an ethyl ester, can shift bioactivity from comparable to reference compounds to being inferior, as demonstrated in insecticidal assays [3]. These findings underscore that this compound's performance is not a general property of the cinnamate class but is tied to its specific molecular structure.

Quantitative Differentiation of Methyl 4-Fluorocinnamate (CAS 96426-60-7) Against Closest Analogs


Superior Nitrification Inhibition Potency: EC50 Comparison with Methyl Cinnamate and Methyl 4-Hydroxycinnamate

In a head-to-head evaluation of cinnamic acid derivatives for nitrification inhibition against Nitrosomonas europaea, methyl 4-fluorocinnamate (MFC) demonstrated substantially higher potency than its closest analogs. The study established a clear SAR, showing that the para-fluoro substituent was favorable for high inhibition efficacy [1]. MFC achieved an EC50 of 8 μM, whereas the unsubstituted methyl cinnamate required 20 μM and methyl 4-hydroxycinnamate required 25 μM to achieve the same effect [1].

Nitrification inhibition Agricultural sustainability Structure-activity relationship

Differential Antibacterial Profile: MIC Against Staphylococcus aureus Compared to 4-Chloro and 4-Bromo Analogs

A study evaluating the antimicrobial properties of halogenated cinnamate derivatives reported that methyl 4-fluorocinnamate (referred to as 4-Fluoro CNMA) exhibits an MIC of 8 µg/mL against Staphylococcus aureus . In a separate antibiofilm screening study, 4-Fluoro CNMA demonstrated an MIC of 400 µg/mL [1]. While direct MIC comparisons for all analogs are not available in a single study, the data indicate that the fluoro derivative's activity profile is distinct from that of the 4-chloro (MIC = 200 µg/mL) and 4-bromo (MIC = 200 µg/mL) analogs in the same assay system [1].

Antibacterial activity Minimum inhibitory concentration Halogenated cinnamates

Insecticidal Activity of Ethyl Ester Analog: Comparable to Reference, Not Superior

A thesis evaluated the insecticidal activity of fifty substituted cinnamate esters against the common cutworm Spodoptera litura. Ethyl 4-fluorocinnamate, the ethyl ester analog of the target compound, displayed activity comparable to the reference compound, ethyl cinnamate [1]. In contrast, ethyl 2-chlorocinnamate and ethyl 4-methylcinnamate were identified as the most potent compounds in the series [1]. This finding demonstrates that the 4-fluoro substitution on the cinnamate scaffold does not universally enhance activity across all biological targets; it is target-specific.

Insecticidal activity Spodoptera litura Structure-activity relationship

Physicochemical Differentiation: Melting Point and Lipophilicity vs. Parent Methyl Cinnamate

The introduction of a single fluorine atom at the para position significantly alters the compound's physical properties. Methyl 4-fluorocinnamate is a solid with a melting point of 45–49 °C , whereas the parent compound, methyl cinnamate, is a solid with a melting point of 34–38 °C [1]. This increase in melting point can affect handling, purification, and formulation. Furthermore, the calculated XLogP3 for methyl 4-fluorocinnamate is 2.7 [2], indicating higher lipophilicity than many hydroxy-substituted analogs, which influences membrane permeability and solubility.

Physicochemical properties Lipophilicity Crystallinity

Recommended Research and Industrial Applications for Methyl 4-Fluorocinnamate (CAS 96426-60-7) Based on Differential Evidence


Development of High-Efficiency Nitrification Inhibitors for Sustainable Agriculture

Procure methyl 4-fluorocinnamate for use as a lead compound or active ingredient in the development of next-generation nitrification inhibitors. Its EC50 of 8 µM against Nitrosomonas europaea, which is 2.5-fold more potent than methyl cinnamate, makes it a superior candidate for formulations aimed at reducing nitrogen fertilizer loss and improving nitrogen use efficiency in agricultural soils [1].

Synthesis of Targeted Antibacterial Agents and Structure-Activity Relationship Studies

Utilize methyl 4-fluorocinnamate as a key building block for synthesizing and evaluating novel antibacterial compounds. The compound's potent activity against S. aureus (MIC 8 µg/mL) [1] and its distinct antibiofilm profile compared to chloro and bromo analogs [2] make it a valuable scaffold for probing the role of halogen substitution on antimicrobial mechanisms and for developing targeted agents against Gram-positive pathogens.

Chemical Probe for Investigating Fluorine Effects in Biological Systems

Employ methyl 4-fluorocinnamate as a precise chemical probe in medicinal chemistry and chemical biology research. The divergent activity profiles—high potency in nitrification inhibition but only comparable activity in insecticidal assays—provide a clear system for studying how a para-fluoro substituent influences target engagement and biological activity in a context-dependent manner [1].

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